dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane
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Overview
Description
Dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of a dichlorophosphane group attached to a propoxyprop-1-enyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane typically involves the reaction of a suitable phosphane precursor with a propoxyprop-1-enyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a moderate level to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides and amines.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds.
Scientific Research Applications
Dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are currently under investigation, with a focus on understanding the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
1,2-Dichloroethylene: An isomeric compound with applications in organic synthesis.
Thiazoles: Heterocyclic compounds with diverse biological activities.
Uniqueness
Dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Unlike simpler compounds like dichloromethane, it offers more complex interactions and functionalities, making it valuable for advanced research and industrial applications.
Properties
Molecular Formula |
C6H11Cl2OPS |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H11Cl2OPS/c1-2-4-9-5-3-6-10(7,8)11/h3,6H,2,4-5H2,1H3/b6-3+ |
InChI Key |
AISDOOLCVLSTFX-ZZXKWVIFSA-N |
Isomeric SMILES |
CCCOC/C=C/P(=S)(Cl)Cl |
Canonical SMILES |
CCCOCC=CP(=S)(Cl)Cl |
Origin of Product |
United States |
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